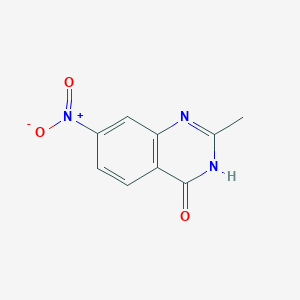
2-Methyl-7-nitroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-nitroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal applications. This compound, with the molecular formula C9H7N3O3, is characterized by a quinazoline core substituted with a methyl group at the 2-position and a nitro group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitroquinazolin-4-ol typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with nitric acid to introduce the nitro group at the 7-position. The reaction is carried out under controlled conditions to ensure the selective nitration of the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of sodium hydroxide to neutralize the reaction .
化学反応の分析
Types of Reactions
2-Methyl-7-nitroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: 2-Methyl-7-aminoquinazolin-4-ol.
Substitution: Substituted quinazoline derivatives with different functional groups.
科学的研究の応用
2-Methyl-7-nitroquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 2-Methyl-7-nitroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
5-Nitroquinazolin-4(3H)-one: Similar structure but with a nitro group at the 5-position.
7-Nitroquinazolin-4-ol: Lacks the methyl group at the 2-position.
2-Methylquinazolin-4-ol: Lacks the nitro group at the 7-position
Uniqueness
2-Methyl-7-nitroquinazolin-4-ol is unique due to the presence of both a methyl group at the 2-position and a nitro group at the 7-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
24688-29-7 |
|---|---|
分子式 |
C9H7N3O3 |
分子量 |
205.17 g/mol |
IUPAC名 |
2-methyl-7-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-4-6(12(14)15)2-3-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) |
InChIキー |
VADFPLYOLRQHBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


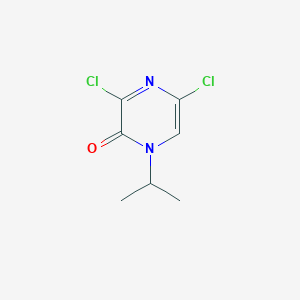
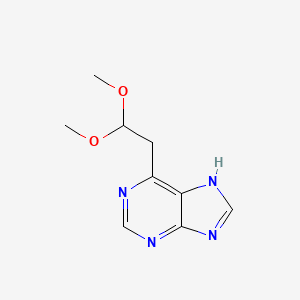
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

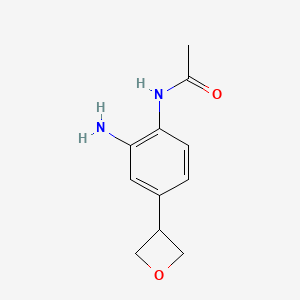
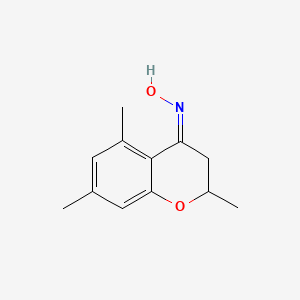

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)
![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
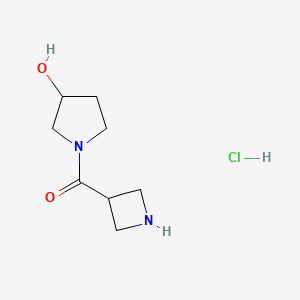

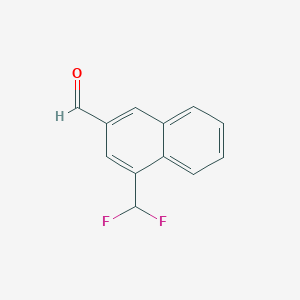

![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)
